Butyl chloroformate

Descripción general

Descripción

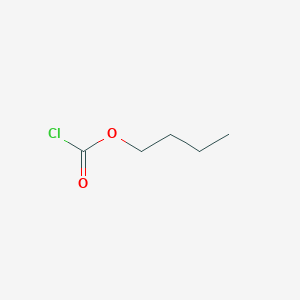

Butyl chloroformate (CAS 592-34-7), also known as n-butyl chloroformate, is an alkyl chloroformate with the chemical formula C₅H₉ClO₂. It is a colorless to pale yellow liquid with a pungent odor, widely used as an acylating agent in organic synthesis, particularly in peptide chemistry and pharmaceutical manufacturing . Its reactivity stems from the electrophilic carbonyl carbon, which facilitates nucleophilic substitution reactions. This compound hydrolyzes in aqueous environments, producing hydrochloric acid and butyl carbonate derivatives, with hydrolysis rates influenced by solvent ionizing power and nucleophilicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl chloroformate can be synthesized through the reaction of butanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C4H9OH+COCl2→C4H9OCOCl+HCl

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where butanol and phosgene are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions: Butyl chloroformate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates.

Esterification Reactions: It reacts with alcohols to form carbonate esters.

Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

Amines: Reaction with amines typically occurs in the presence of a base to absorb the hydrochloric acid produced.

Alcohols: Reaction with alcohols is usually conducted under mild conditions with a base to neutralize the acid.

Carboxylic Acids: Reaction with carboxylic acids requires a base to absorb the hydrochloric acid.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Synthesis of Carbamates

Butyl chloroformate is primarily utilized for the synthesis of carbamates from amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to the formation of butyl carbamate and hydrochloric acid as a byproduct. This reaction is significant in producing various pharmaceutical intermediates and agrochemicals.

Reaction Scheme:

1.2. Use in Protective Group Chemistry

BCF serves as a protective group for amines during multi-step syntheses. It can temporarily convert amines into less reactive carbamates, allowing for selective reactions on other functional groups without interference from the amine.

Pharmaceutical Applications

2.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is employed in the synthesis of various APIs, especially those containing carbamate moieties. For example, it has been used in the synthesis of antimalarial drugs and other therapeutics targeting infectious diseases.

Case Study: Synthesis of Antimalarial Compounds

- Researchers have reported the successful use of BCF in synthesizing novel antimalarial agents by coupling it with different amines derived from natural products. The resulting compounds exhibited promising biological activity against malaria parasites.

Agrochemical Applications

3.1. Production of Herbicides and Insecticides

BCF is also significant in the agrochemical industry for synthesizing herbicides and insecticides. Its ability to react with various nucleophiles allows for creating complex structures essential for effective pest control.

Data Table: Common Agrochemicals Synthesized Using BCF

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Glyphosate | N-(phosphonomethyl)glycine | Herbicide |

| Carbaryl | 1-naphthyl N-methylcarbamate | Insecticide |

| Methomyl | S-methyl N-(methylcarbamoyl)thioacetate | Insecticide |

Environmental Applications

4.1. Biodegradation Studies

Recent studies have explored the biodegradation of this compound and its environmental impact. Research indicates that BCF can be hydrolyzed to butanol and carbon dioxide in aqueous environments, suggesting potential pathways for its degradation in natural settings.

Case Study: Hydrolysis Rate Measurement

- A study measured the hydrolysis rate of BCF under various pH conditions, showing that it degrades significantly faster at higher pH levels, which could inform environmental risk assessments.

Mecanismo De Acción

The mechanism of action of butyl chloroformate involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .

Comparación Con Compuestos Similares

Comparison with Similar Chloroformate Compounds

Reaction Mechanisms and Solvolysis Kinetics

Butyl chloroformate undergoes solvolysis via two primary mechanisms depending on solvent conditions:

- Addition-Elimination: Dominant in solvents with moderate ionizing power (e.g., aqueous ethanol or acetone). The mechanism involves nucleophilic attack at the carbonyl carbon, followed by chloride elimination .

- Ionization Pathway: Favored in highly ionizing solvents (e.g., aqueous trifluoroethanol), where ionization generates a carbocation intermediate .

Comparative Data (Table 1):

| Compound | Solvolysis Rate (k, s⁻¹) in 97% TFE | Mechanism Dominance |

|---|---|---|

| This compound | 1.2 × 10⁻³ | Ionization |

| 4-Chlorothis compound | 8.5 × 10⁻⁴ | Addition-Elimination |

| Ethyl chloroformate | 3.8 × 10⁻³ | Ionization |

| Propyl chloroformate | 2.1 × 10⁻³ | Mixed Mechanism |

The presence of electron-withdrawing substituents (e.g., chlorine in 4-chlorothis compound) accelerates addition-elimination by stabilizing the transition state, whereas alkyl chain length affects ionization efficiency. For instance, ethyl chloroformate reacts faster than butyl derivatives in ionizing solvents due to reduced steric hindrance .

Physicochemical Properties

- Hydrolysis Stability : Lower chloroformates (methyl, ethyl) hydrolyze rapidly in water, while butyl and aromatic derivatives (e.g., phenyl chloroformate) exhibit slower hydrolysis due to increased hydrophobicity .

- Boiling Points : this compound (BP: 142–145°C) has a higher boiling point than methyl (BP: 71°C) and ethyl (BP: 93°C) analogues, reflecting stronger van der Waals interactions .

Research Findings and Mechanistic Insights

- Grunwald-Winstein Analysis: this compound’s solvolysis in aqueous ethanol shows a linear correlation with solvent ionizing power (YCl) and nucleophilicity (NT), supporting dual mechanistic pathways .

- Quantum Mechanical Modeling : Transition-state variations in phenyl chloroformate solvolysis suggest that butyl derivatives exhibit less steric strain, favoring ionization in polar solvents .

Actividad Biológica

Butyl chloroformate (BCF), a chloroformate ester, is recognized for its utility in organic synthesis and its biological activity. This article explores its chemical properties, applications, and the biological effects observed in various studies.

- Chemical Formula : CHClO

- CAS Number : 592-34-7

- Molecular Structure : BCF is characterized by a butyl group attached to a chloroformate moiety, which contributes to its reactivity and biological interactions.

Applications

This compound is primarily used in:

- Organic Synthesis : It serves as a reagent for the synthesis of various organic compounds, including alkyl carbonates and derivatives used in drug development .

- Pharmaceutical Analysis : BCF has been utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals, improving detection sensitivity .

Toxicological Profile

The biological activity of this compound is largely associated with its toxicological effects. Studies indicate that exposure can lead to significant respiratory irritation and pulmonary edema:

- Acute Toxicity : Inhalation of BCF can cause severe respiratory issues, including coughing, shortness of breath, and potentially life-threatening pulmonary edema . The acute exposure guideline levels (AEGLs) for BCF suggest that concentrations above 66.7 ppm can be hazardous .

Case Studies

- Respiratory Irritation : A case study highlighted the respiratory effects of inhaling this compound, where patients exhibited symptoms such as cough and dyspnea after exposure. This emphasizes the need for protective measures in occupational settings .

- Comparative Toxicity with Methyl Chloroformate : Research comparing BCF with methyl chloroformate revealed that both compounds can cause similar lung injuries; however, BCF's effects were noted to be less severe under controlled conditions. This suggests varying degrees of toxicity among chloroformates .

In Vivo Studies

Research conducted on laboratory animals has illustrated the following findings:

- Lethality Studies : In rats exposed to this compound, an LC50 value was determined at approximately 200 ppm for a 1-hour exposure, indicating significant lethality at high concentrations .

- Histopathological Changes : Examination of lung tissues post-exposure showed damage to bronchial epithelial cells and increased capillary permeability, leading to edema and inflammation .

Summary Table of Biological Effects

Q & A

Q. How can researchers optimize the synthesis of butyl chloroformate derivatives under varying reaction conditions?

Basic Research Question

Optimization requires systematic testing of bases, solvents, and stoichiometry. For example, using NaH as a base in acetonitrile/water (1.2/1.2 mL) at 40°C yields 70% efficiency, while DMF as a solvent with TEA at room temperature achieves 84% yield when scaled to 20 mL . Methodological approaches include:

- Screening bases (e.g., TEA vs. NaH) to enhance nucleophilicity.

- Adjusting solvent polarity (e.g., DMF vs. ACN/H₂O) to stabilize intermediates.

- Scaling reactions while maintaining solvent-to-reactant ratios to avoid side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Mandatory protocols include:

- PPE : Impervious butyl rubber gloves (EN 374), full-face respirators, and protective clothing to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of toxic vapors, which can cause respiratory irritation .

- Emergency response : Immediate decontamination with water for spills and artificial respiration for inhalation exposure .

Q. How does the choice of solvent influence the reaction kinetics of this compound in nucleophilic substitutions?

Advanced Research Question

Solvolysis studies in hydroxylic solvents reveal that polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, accelerating reaction rates. In contrast, protic solvents (e.g., water) promote hydrolysis, leading to lower yields. Kinetic data show a 10-fold rate increase in DMF compared to aqueous systems due to reduced dielectric effects . Researchers should:

- Compare solvent polarity using Kamlet-Taft parameters.

- Monitor reaction progress via HPLC or NMR to quantify intermediate stability.

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

Basic Research Question

Key methods include:

- NMR spectroscopy : To confirm esterification by tracking carbonyl shifts (~175 ppm for chloroformates).

- GC-MS/LC-QTOF-MS : For trace analysis of derivatives, especially after propyl chloroformate derivatization .

- IR spectroscopy : To identify C=O (1770 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Q. How do structural modifications of the alkyl chain in chloroformates affect their reactivity and stability?

Advanced Research Question

Longer alkyl chains (e.g., octyl vs. butyl) enhance steric hindrance, reducing hydrolysis rates but increasing lipophilicity. For example, hexyl chloroformate achieves 67% yield in peptide coupling, while butyl derivatives require optimized bases (e.g., NaH) for comparable efficiency . Researchers should:

- Synthesize homologs with incremental chain lengths.

- Test stability in accelerated degradation studies (e.g., 40°C, 75% humidity).

Q. What are the acute exposure risks associated with this compound, and how should accidental exposure be managed?

Basic Research Question

AEGL-2 values indicate 0.83 ppm as the threshold for irreversible lung damage after 8-hour exposure . Immediate actions include:

- Inhalation : Move to fresh air; administer oxygen if breathing is impaired .

- Dermal contact : Wash with soap/water; apply silicone-based creams to neutralize residual acid .

Q. How can researchers resolve contradictions in reported yields for this compound-mediated peptide couplings?

Advanced Research Question

Discrepancies arise from variable stoichiometry (e.g., 2.2 eq. chloroformate) and base strength. For example, NaH yields 70% in ACN/H₂O, while TEA achieves 76% in DMF . To reconcile

- Standardize reaction conditions (temperature, solvent purity).

- Use in situ FTIR to monitor carbamate formation kinetics.

Q. What role does temperature play in the solvolysis mechanisms of this compound in different solvents?

Advanced Research Question

Higher temperatures (e.g., 40°C vs. 0°C) increase solvolysis rates but may favor SN1 mechanisms in polar solvents. Activation energy studies show a 15 kJ/mol decrease in DMF compared to aqueous systems, suggesting solvent-specific transition states . Experimental design should include:

- Arrhenius plots to determine activation parameters.

- Solvent-switching experiments to isolate thermodynamic vs. kinetic effects.

Q. What methodologies ensure high purity of this compound during large-scale laboratory synthesis?

Basic Research Question

Critical steps include:

- Distillation : Use fractional distillation under reduced pressure (BP: 142–145°C) to remove HCl byproducts .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis.

- Scale-up protocols : Maintain solvent ratios (e.g., 20 mL DMF per 1 g substrate) to replicate small-scale yields .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

Advanced Research Question

Degradation studies should focus on hydrolysis and photolysis:

Propiedades

IUPAC Name |

butyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDQFWXVTPZZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2, Array | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060461 | |

| Record name | n-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (USCG, 1999), 77 °F, 30 °C c.c. | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.72 | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72 | |

| Record name | n-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

592-34-7 | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/n-butyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TGX130CB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.